5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Description
Scientific Research Applications
Cancer Research
- Cancer Cell Migration and Growth : 1,2,4-Triazole derivatives have shown potential in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. These compounds demonstrated selective cytotoxicity towards cancer cells, with some being particularly effective in 3D cell cultures, potentially making them candidates for antimetastatic treatments (Šermukšnytė et al., 2022).
Antimicrobial Applications
- Antimicrobial Activities : New 1,2,4-triazoles, their Mannich and Schiff bases, were evaluated for antimicrobial activities, revealing good to moderate activity against various microorganisms. These findings highlight the potential use of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Antioxidative Properties
- Oxidative Stress Prevention : Certain 1,2,4-triazoles have been investigated for their ability to prevent ethanol-induced oxidative stress in mice. These compounds significantly ameliorated peroxidative injury, suggesting their potential as antioxidative agents (Aktay et al., 2005).
Chemical Synthesis and Properties
- Synthesis and Characterization : Research has focused on the synthesis of various 1,2,4-triazole derivatives and their properties, offering insights into the design and development of novel compounds with potential applications in different fields (Nikpour & Motamedi, 2015).
Corrosion Inhibition
- Anticorrosive Effects : Derivatives of 1,2,4-triazoles have been studied for their anticorrosive effects on stainless steel in acidic media. These compounds showed high inhibition efficiency and suggest potential applications in corrosion protection (Nandini et al., 2021).
Anti-Inflammatory Activity
- Novel Anti-Inflammatory Agents : The anti-inflammatory activity of 1,2,4-triazole S-derivatives has been researched, with some compounds showing significant activity. This highlights their potential in developing new anti-inflammatory drugs (Pruglo, 2018).
Crystal Structure Analysis
- Supramolecular Synthons in 1,2,4-Triazole-3(4H)-thione Compounds : Analysis of the crystal structures and energetic features of these compounds provides valuable information for the design of new materials and pharmaceuticals (Saeed et al., 2019).
Properties
IUPAC Name |
3-[3-(dimethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-4-16-11(13-14-12(16)17)9-6-5-7-10(8-9)15(2)3/h5-8H,4H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEWJNRXGNKDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC(=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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